molecular formula C19H26O2Si B12779620 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol CAS No. 188578-45-2

2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol

Cat. No.: B12779620
CAS No.: 188578-45-2
M. Wt: 314.5 g/mol
InChI Key: HXIGAGXVWIFWDN-UHFFFAOYSA-N
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Description

2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methoxy group attached to a phenol ring. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenols.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity . The silyl group provides steric hindrance, enhancing the stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is unique due to the presence of both a silyl group and a tert-butyl group, which confer enhanced stability and specific reactivity compared to other similar compounds.

Properties

CAS No.

188578-45-2

Molecular Formula

C19H26O2Si

Molecular Weight

314.5 g/mol

IUPAC Name

2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol

InChI

InChI=1S/C19H26O2Si/c1-19(2,3)17-13-15(11-12-18(17)20)21-14-22(4,5)16-9-7-6-8-10-16/h6-13,20H,14H2,1-5H3

InChI Key

HXIGAGXVWIFWDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC[Si](C)(C)C2=CC=CC=C2)O

Origin of Product

United States

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